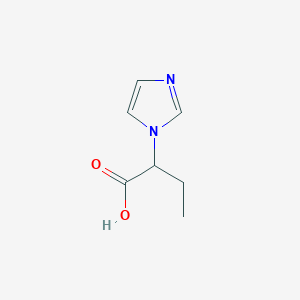
2-(1H-Imidazol-1-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the CAS Number: 1218602-78-8. It has a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of 2-(1H-Imidazol-1-YL)butanoic acid consists of a five-membered imidazole ring attached to a butanoic acid group . The InChI code for this compound is 1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1H-Imidazol-1-YL)butanoic acid are not detailed in the literature, imidazole compounds are known to participate in a broad range of chemical reactions .Scientific Research Applications
Corrosion Inhibition
2-(1H-Imidazol-1-YL)butanoic acid derivatives, specifically amino acids based corrosion inhibitors, have been synthesized and characterized for their effectiveness in inhibiting corrosion on mild steel. These derivatives, namely AIZ-1, AIZ-2, and AIZ-3, were tested using electrochemical impedance and potentiodynamic polarization methods. AIZ-3 exhibited the highest inhibition efficiency of 96.08% at a low concentration, acting as a mixed-type inhibitor, with their adsorption behavior following the Langmuir adsorption isotherm. This research highlights the potential of these compounds in corrosion protection applications (Srivastava et al., 2017).
Chemosensors
Imidazole-based chemosensors, including derivatives of 2-(1H-Imidazol-1-YL)butanoic acid, have been developed for the reversible detection of cyanide and mercury ions. These compounds demonstrate the ability to sense CN- ions, resulting in the quenching of fluorescence. This research showcases the application of these compounds in environmental monitoring and safety (Emandi et al., 2018).
Bone Imaging Agents
A series of derivatives of 2-(1H-Imidazol-1-YL)butanoic acid were synthesized and labeled with 99mTc for use in bone imaging. These compounds, specifically MIPrDP, MIBDP, and MIPeDP, exhibited selective uptake in the skeletal system and rapid clearance from soft tissues, indicating their potential as superior bone imaging agents (Qiu et al., 2011).
Ionic Liquids and Solvent-Catalysts
Imidazole derivatives, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, have been synthesized and characterized for their application as dual solvent-catalysts. These compounds have shown potential in various chemical reactions, including the acetylation of functionalized alcohols and phenols. This research demonstrates their utility in chemical synthesis and industry (Khaligh et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-imidazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBESXYBFFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-YL)butanoic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)
![1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2564801.png)
![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)
![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)
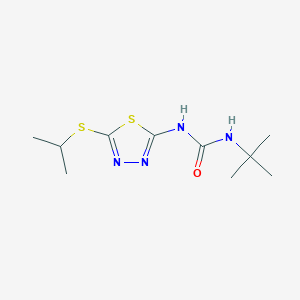
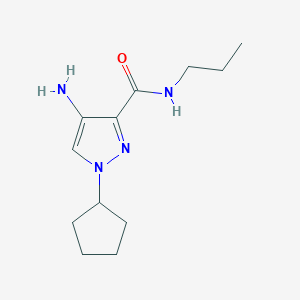
![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)
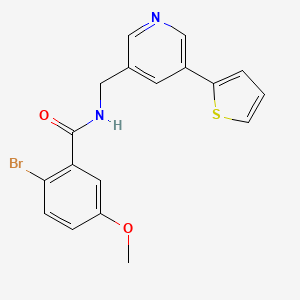

![1-(2-(benzyl(methyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2564816.png)
![N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564817.png)
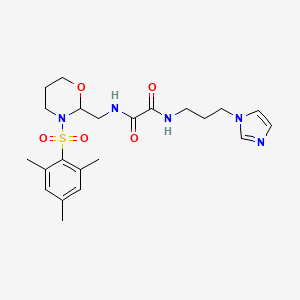
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2564820.png)